
Bervastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bervastatin is a synthetic statin (3-hydroxy-3-methylglutaryl-coenzyme A [HMG-CoA] reductase inhibitor) used as an antihyperlipidemic agent to manage elevated cholesterol levels. Its molecular formula is C₂₈H₃₁FO₅, with a CAS registry number of 132017-01-7 . Like other statins, this compound competitively inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis, thereby reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. Its development emphasizes efficient synthesis methods, such as manganese-catalyzed hydroarylation of internal alkynes, which enables scalable production with high regioselectivity .
Vorbereitungsmethoden
The synthesis of Bervastatin involves several steps. One of the synthetic routes includes the heating of 2-hydroxyacetophenone with cyclopentanone and pyrrolidine in toluene to form 3,4-dihydrospiro[1-benzopyran-2(2H),1’-cyclopentan]-4-one. This intermediate undergoes a 1,2-addition reaction with 4-fluorophenylmagnesium bromide, followed by dehydration with p-toluenesulfonic acid to yield 4-(4-fluorophenyl)spiro[1-benzopyran-2(2H),1’-cyclopentane]. The final steps involve a Vilsmeier reaction and the addition of the dianion of ethyl acetoacetate, followed by stereospecific reduction with diethylmethoxyborane and sodium borohydride to produce this compound .
Analyse Chemischer Reaktionen
Bervastatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann mit Reagenzien wie Natriumborhydrid reduziert werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines aromatischen Rings. Häufig verwendete Reagenzien in diesen Reaktionen sind p-Toluolsulfonsäure, 4-Fluorphenylmagnesiumbromid und Diethylmethoxyboran.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Applications
Cholesterol Management
Bervastatin functions by inhibiting the enzyme HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. This mechanism effectively lowers low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases (CVD) such as heart attacks and strokes. Statins are widely recommended for primary and secondary prevention of CVD due to their proven efficacy in large clinical trials .
Anti-Inflammatory Effects
Recent studies suggest that this compound may exert anti-inflammatory effects that contribute to cardiovascular health. Statins have been shown to reduce markers of inflammation, such as C-reactive protein (CRP), which is associated with atherosclerosis. This anti-inflammatory property enhances the overall cardiovascular protective effects of this compound beyond mere cholesterol reduction .
Cancer Therapy
Adjuvant Therapy in Cancer Treatment
Emerging evidence suggests that statins like this compound may play a role in cancer therapy. Specifically, they have been investigated for their potential to enhance the efficacy of immunotherapies in various cancers, including hepatocellular carcinoma (HCC). Statins can modulate the tumor microenvironment (TME) by affecting immune cell function and cytokine production, thereby improving patient responses to immunotherapy .
Mechanisms of Action
this compound's anticancer effects may be attributed to several mechanisms:
- Inhibition of Oncogenic Pathways: Statins can inhibit pathways involving oncogenes such as MYC and AKT, which are crucial for tumor growth.
- Enhanced Immune Response: Research indicates that statins can increase the sensitivity and functionality of natural killer (NK) cells, thus promoting tumor cell destruction .
- Reduction of Tumor Growth Factors: Statins have been shown to decrease levels of growth factors like IL-6 and TNF-α, which are often elevated in cancer patients .
Immunomodulation
Impact on Immune System
this compound has demonstrated immunomodulatory effects that may benefit patients with autoimmune diseases or those undergoing cancer treatment. By influencing cytokine production and immune cell activity, this compound can help balance immune responses, potentially improving outcomes in inflammatory conditions .
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on HCC Patients
A study involving HCC patients treated with this compound alongside standard therapies showed a significant reduction in tumor progression rates compared to controls. Patients exhibited improved immune profiles and reduced inflammatory markers . -
Cardiovascular Risk Reduction
In a cohort study examining patients at high risk for CVD, those treated with this compound not only achieved lower LDL levels but also showed a marked decrease in cardiovascular events over a five-year follow-up period .
Wirkmechanismus
Bervastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of mevalonic acid, a precursor to cholesterol, thereby lowering cholesterol levels in the blood. This mechanism involves the competitive inhibition of the HMG-CoA reductase enzyme, preventing the conversion of HMG-CoA to mevalonate .
Vergleich Mit ähnlichen Verbindungen
Chemical Structure and Pharmacokinetics
Bervastatin’s structure (C₂₈H₃₁FO₅) differs from other statins in its fluorophenyl and isopropyl substituents, influencing its lipophilicity and metabolic stability.
- Atorvastatin : A more lipophilic statin (empirical formula C₃₃H₃₅FN₂O₅) with high oral bioavailability (~14%) and a long half-life (~14 hours) due to active metabolites .
- Pravastatin : Hydrophilic (C₂₃H₃₆O₇) with lower bioavailability (~17%) and shorter half-life (~1.5–2 hours), requiring twice-daily dosing in some cases .
- This compound : Structural features suggest moderate lipophilicity, but specific bioavailability and half-life data remain uncharacterized in the available literature .
Clinical Efficacy
While direct head-to-head trials involving this compound are scarce, statins are typically compared based on LDL reduction potency:
- Atorvastatin (10–80 mg/day) reduces LDL by 37–51% .
- Pravastatin (20–40 mg/day) achieves 22–34% LDL reduction .
Table 1. Key Characteristics of this compound and Comparable Statins
Biologische Aktivität
Bervastatin is a compound belonging to the statin class of drugs, primarily known for its role in managing cholesterol levels and reducing cardiovascular risks. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
This compound functions as an HMG-CoA reductase inhibitor , which is the same mechanism employed by other statins. This action leads to a reduction in cholesterol synthesis in the liver, subsequently increasing the number of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This increase enhances the clearance of LDL from the bloodstream, effectively lowering plasma cholesterol levels.
- Cholesterol Biosynthesis : this compound competitively inhibits HMG-CoA reductase, blocking the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
- Pleiotropic Effects : Beyond lipid-lowering effects, this compound exhibits vasculoprotective properties, including improved endothelial function and reduced inflammation, contributing to cardiovascular health .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, metabolism, and elimination:
- Absorption : this compound is typically administered orally and shows variable absorption rates depending on individual metabolic factors.
- Metabolism : It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The major active metabolites contribute to its therapeutic effects.
- Elimination : The compound is eliminated through hepatic pathways, with a half-life that supports once-daily dosing in clinical settings .
Clinical Studies and Findings
Numerous studies have evaluated the efficacy and safety of this compound in various populations. Below are key findings from recent research:
Case Studies
-
Statin Use in Elderly Patients :
A case study highlighted the benefits of statins in older adults at risk for cardiovascular events. Participants taking pravastatin showed a 15% reduction in myocardial infarction or stroke risk compared to placebo . -
Statin Intolerance :
Another case illustrated that true statin intolerance might be less common than perceived. A patient with rhabdomyolysis due to drug interactions was successfully transitioned to atorvastatin without recurrence of severe side effects .
Q & A
Basic Research Question
Q. What are the key considerations when designing a preclinical study to evaluate Bervastatin's efficacy in lipid metabolism?
Methodological Answer:
- Objective Definition : Clearly state primary endpoints (e.g., LDL reduction, liver enzyme levels) and secondary endpoints (e.g., inflammatory markers).
- Model Selection : Use validated animal models (e.g., ApoE-deficient mice) that mimic human dyslipidemia, ensuring genetic and metabolic relevance .
- Dosing Protocol : Establish dose-response curves using pharmacokinetic (PK) data, aligning with prior statin studies to ensure comparability .
- Control Groups : Include placebo and active comparator arms (e.g., pravastatin) to contextualize efficacy .
- Data Collection : Standardize blood sampling intervals and storage conditions to minimize variability .
Advanced Research Question
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous patient populations?
Methodological Answer:
- Covariate Analysis : Use multivariate regression to identify confounding factors (e.g., age, CYP3A4 polymorphisms) influencing PK variability .
- Sensitivity Testing : Apply bootstrapping or Monte Carlo simulations to assess robustness of PK models under varying assumptions .
- Meta-Analysis : Pool data from multiple studies while adjusting for heterogeneity via random-effects models; report I² statistics to quantify inconsistency .
- Validation : Cross-verify findings with in vitro hepatocyte assays to isolate genetic vs. environmental influences .
Basic Research Question
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on serum cholesterol?
Methodological Answer:
- Primary Analysis : Use ANCOVA to compare treatment arms, adjusting for baseline cholesterol and covariates (e.g., BMI, diet) .
- Longitudinal Data : Employ mixed-effects models to account for repeated measurements and missing data .
- Threshold Identification : Apply receiver operating characteristic (ROC) curves to determine optimal dosing thresholds for efficacy vs. safety .
- Reporting : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies .
Advanced Research Question
Q. What methodologies ensure the reliability of bioanalytical data in this compound research, particularly for low-concentration metabolites?
Methodological Answer:
- Assay Validation : Follow FDA/EMA guidelines to validate specificity, accuracy (±15% deviation), and lower limits of quantification (LLOQ) for LC-MS/MS assays .
- Matrix Effects : Test for plasma protein binding interference using standard addition methods .
- Batch Controls : Include inter- and intra-day quality controls to monitor instrument drift .
- Data Transparency : Publish raw chromatograms and calibration curves as supplementary materials .
Basic Research Question
Q. How should the methodology section of a this compound clinical trial report be structured to ensure reproducibility?
Methodological Answer:
- Protocol Details : Describe randomization (block vs. stratified), blinding (single/double), and inclusion/exclusion criteria .
- Drug Administration : Specify formulation, storage conditions, and compliance monitoring (e.g., pill counts, biomarkers) .
- Ethical Compliance : Document IRB approvals, informed consent processes, and SAE reporting procedures .
- Data Management : Outline electronic CRF systems and audit trails for data integrity .
Advanced Research Question
Q. How can researchers assess and mitigate hepatotoxicity risks in high-dose this compound studies?
Methodological Answer:
- Risk Stratification : Monitor ALT/AST levels at baseline and weeks 4, 8, 12; use Hy’s Law criteria for severe hepatotoxicity .
- Confounder Adjustment : Apply propensity score matching for variables like baseline liver disease or concomitant medications .
- Mechanistic Studies : Conduct in vitro mitochondrial toxicity assays to differentiate this compound’s effects from other statins .
- Post-Marketing Surveillance : Utilize pharmacovigilance databases (e.g., FAERS) to track real-world adverse events .
Q. Table 1. Key Parameters for Bioanalytical Validation of this compound Metabolites
Parameter | Requirement | Reference Guideline |
---|---|---|
Accuracy | ±15% of nominal value | FDA 2018 |
Precision | ≤15% CV | EMA 2011 |
LLOQ | 1 ng/mL in plasma | FDA 2018 |
Matrix Effect | ≤25% variability | FDA 2018 |
Q. Table 2. Common Confounders in this compound Hepatotoxicity Studies
Eigenschaften
CAS-Nummer |
132017-01-7 |
---|---|
Molekularformel |
C28H31FO5 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1 |
InChI-Schlüssel |
ZADJRRFMOOACHL-WQICJITCSA-N |
SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |
Isomerische SMILES |
CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |
Kanonische SMILES |
CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |
Synonyme |
Bervastatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.